

Troubleshooting O/129 susceptibility test false positive results

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Compound of Interest

Compound Name: Antibacterial agent 129

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Technical Support Center: O/129 Susceptibility Testing

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting procedures and frequently asked questions for the O/129 susceptibility test. Our aim is to help you identify and resolve potential false-positive results and other unexpected outcomes in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the O/129 susceptibility test and what is its primary application?

The O/129 susceptibility test is a microbiological assay used to differentiate *Vibrio* species from other gram-negative bacteria, particularly *Aeromonas* and *Plesiomonas* species.^{[1][2][3]} The test utilizes the vibriostatic agent O/129, which is 2,4-diamino-6,7-diisopropylpteridine phosphate.^{[1][2]} Generally, *Vibrio* species are susceptible to O/129, while *Aeromonas* species are resistant.^{[1][2][4]}

Q2: How is the O/129 susceptibility test interpreted?

The interpretation is based on the presence or absence of a zone of inhibition around paper disks impregnated with O/129.^{[2][4]} The test typically uses two concentrations: 10 µg and 150 µg.^{[1][2][3]}

- Susceptible (S): A zone of inhibition is observed around both the 10 µg and 150 µg disks.[3]
- Partially Susceptible (PS) or Intermediate: A zone of inhibition is present around the 150 µg disk but absent around the 10 µg disk.[3]
- Resistant (R): No zone of inhibition is seen around either disk.[2][3]

Any discernible zone of inhibition around the disk indicates susceptibility.[1][2]

Q3: Is it possible for *Vibrio cholerae* to be resistant to O/129?

Yes, strains of *Vibrio cholerae*, including O1 and O139 serogroups, have been reported to be resistant to O/129.[1][3][5] This resistance can be linked to antimicrobial therapy and may be plasmid-mediated.[3][5][6] Therefore, an O/129 resistance result does not definitively rule out *Vibrio cholerae*. [7]

Q4: What are the appropriate quality control (QC) organisms for this test?

Standard QC practices are essential for accurate results.[8] Recommended QC strains include:

- *Aeromonas hydrophila* (e.g., ATCC 7966): Expected to be resistant.[1][9]
- *Vibrio fluvialis* (e.g., ATCC 33809) or *Vibrio parahaemolyticus* (e.g., ATCC 17802): Expected to be susceptible or partially susceptible.[1][3][9]

These QC strains should be tested in parallel with the clinical or environmental isolates.[8]

Troubleshooting False-Positive & Unexpected Results

A "false positive" in this context refers to a situation where an organism expected to be resistant to O/129 (like *Aeromonas*) shows a zone of inhibition, or when results are otherwise inconsistent or difficult to interpret.

Q5: My *Aeromonas* QC strain is showing a zone of inhibition. What could be the cause?

This is a critical issue indicating a potential systemic problem. Here are the likely causes:

- **Incorrect Media:** The use of specialized low-salt sensitivity testing media can lead to false-positive results with Enterobacteriaceae.[3] Ensure you are using a non-selective medium like Mueller-Hinton Agar or Nutrient Agar with the appropriate salt concentration (typically 0.5% NaCl).[2][3][4] Some Vibrio species require salt for growth, so testing may be performed on media with and without added salt.[1]
- **Contamination:** The QC strain may be contaminated. Streak the QC strain for isolation on an appropriate medium to ensure purity and repeat the test from a single, well-isolated colony.
- **Incorrect Disk:** Verify that you are using O/129 disks and not another antimicrobial agent by mistake.

Q6: I am seeing a very small or unclear zone of inhibition for my Vibrio control. What should I do?

An indistinct zone can compromise the accuracy of your interpretation. Consider the following:

- **Inoculum Density:** The inoculum should be standardized to a 0.5 McFarland turbidity standard.[1] An inoculum that is too dense can lead to smaller or absent zones of inhibition.
- **Plate Moisture:** Excess moisture on the agar surface can interfere with disk contact and diffusion. Ensure plates are adequately dried before use.[1]
- **Disk Potency:** O/129 disks should be stored at -20°C to maintain their potency.[2] Allow disks to reach room temperature before opening the container to prevent condensation.[1] Check the expiration date of the disks.[6][8]

Q7: My test isolate, which I suspect is Vibrio, is showing resistance to the 150 µg O/129 disk. Is my test failing?

Not necessarily. While most Vibrio species are susceptible to the 150 µg disk, some strains, including clinically significant ones like V. cholerae, have acquired resistance.[1][5][7] This resistance is often associated with resistance to other antibiotics like trimethoprim-sulfamethoxazole.[5][10] In this case, it is crucial to:

- **Confirm other biochemical characteristics:** O/129 susceptibility is just one part of the identification process.[2] Correlate the result with other tests such as oxidase, indole, and

arginine dihydrolase.[1]

- Check QC Results: Ensure your susceptible and resistant QC strains are giving the expected results. If they are correct, the resistance in your test isolate is likely genuine.[11]

Data Summary Tables

Table 1: Interpretation of O/129 Susceptibility Test Results

O/129 Disk (10 µg)	O/129 Disk (150 µg)	Interpretation	Typical Organisms
Zone of Inhibition	Zone of Inhibition	Susceptible (S)	Vibrio cholerae, Vibrio vulnificus[3]
No Zone	Zone of Inhibition	Partially Susceptible (PS)	Vibrio parahaemolyticus, Vibrio alginolyticus[3]
No Zone	No Zone	Resistant (R)	Aeromonas spp., some resistant Vibrio cholerae strains[3]

Table 2: Quality Control Parameters

QC Organism	ATCC Strain	Expected Result (150 µg disk)
Aeromonas hydrophila	7966	Resistant (No Zone)[1][9]
Vibrio fluvialis	33809	Susceptible (Zone of Inhibition) [1]
Vibrio parahaemolyticus	17802	Partially Susceptible[3][9]

Experimental Protocols & Visualizations

Detailed Protocol for O/129 Disk Diffusion Test

This protocol is synthesized from standard microbiological procedures.[1][2][4]

1. Media Preparation and Quality Control:

- Prepare Mueller-Hinton Agar (MHA) or a suitable non-selective agar like Nutrient Agar.[\[3\]](#)[\[6\]](#)
For testing *Vibrio*, which may be halophilic, a salt concentration of 0.5% NaCl is recommended.[\[2\]](#)[\[4\]](#) Some protocols advise using two sets of plates: one with low salt (0.5%) and another with 4% NaCl to ensure growth.[\[1\]](#)
- Pour plates to a uniform depth of 4 mm.[\[12\]](#)
- Perform sterility checks on each new batch of media.

2. Inoculum Preparation:

- From a pure, overnight culture, pick several colonies and suspend them in a suitable broth (e.g., Tryptone Soy Broth) or sterile saline (0.85%).[\[1\]](#)[\[3\]](#)
- Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This is critical for correct interpretation.[\[1\]](#)

3. Plate Inoculation:

- Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum suspension.[\[12\]](#)
- Remove excess liquid by pressing the swab against the inside of the tube.[\[12\]](#)
- Streak the entire surface of the MHA plate evenly in three directions, rotating the plate 60 degrees after each streak to ensure confluent growth.[\[2\]](#)[\[12\]](#)
- Allow the plate to dry for 3-5 minutes, but no longer than 15 minutes.[\[1\]](#)

4. Disk Application:

- Using sterile forceps, aseptically place one 10 µg and one 150 µg O/129 disk onto the agar surface.[\[2\]](#)
- Ensure the disks are well-separated to prevent the zones of inhibition from overlapping.[\[2\]](#)[\[3\]](#)

- Gently press each disk to ensure complete contact with the agar.[1][6]

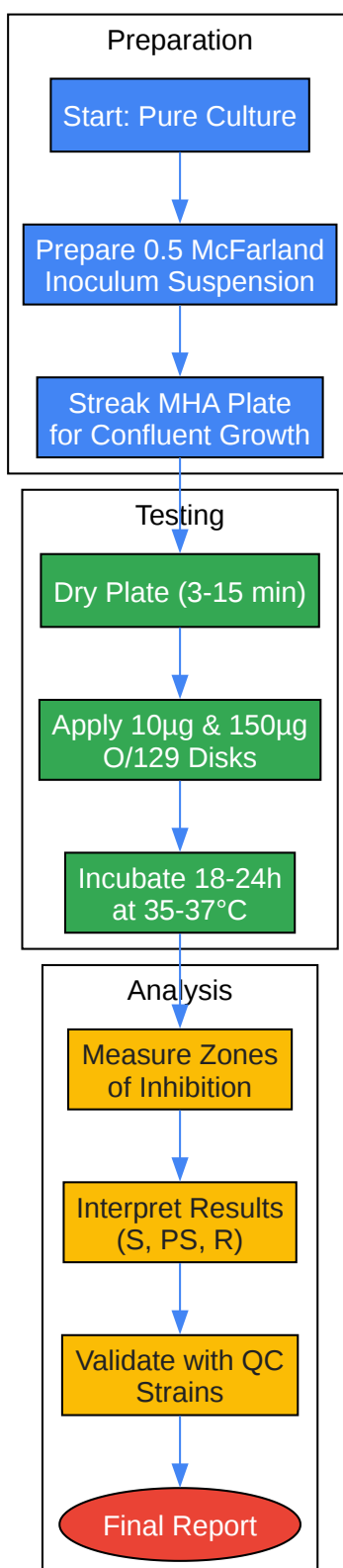
5. Incubation:

- Invert the plates and incubate aerobically at 35-37°C for 18-24 hours.[1][2][4] Do not use a CO2 incubator.[1]

6. Result Measurement and Interpretation:

- After incubation, measure the diameter of the zones of inhibition in millimeters (mm). Any visible zone is considered susceptible.[1][2]
- Interpret the results as Susceptible, Partially Susceptible, or Resistant according to Table 1.
- Compare the results of the QC strains with the expected ranges listed in Table 2. If QC results are out of specification, patient results cannot be reported.[11]

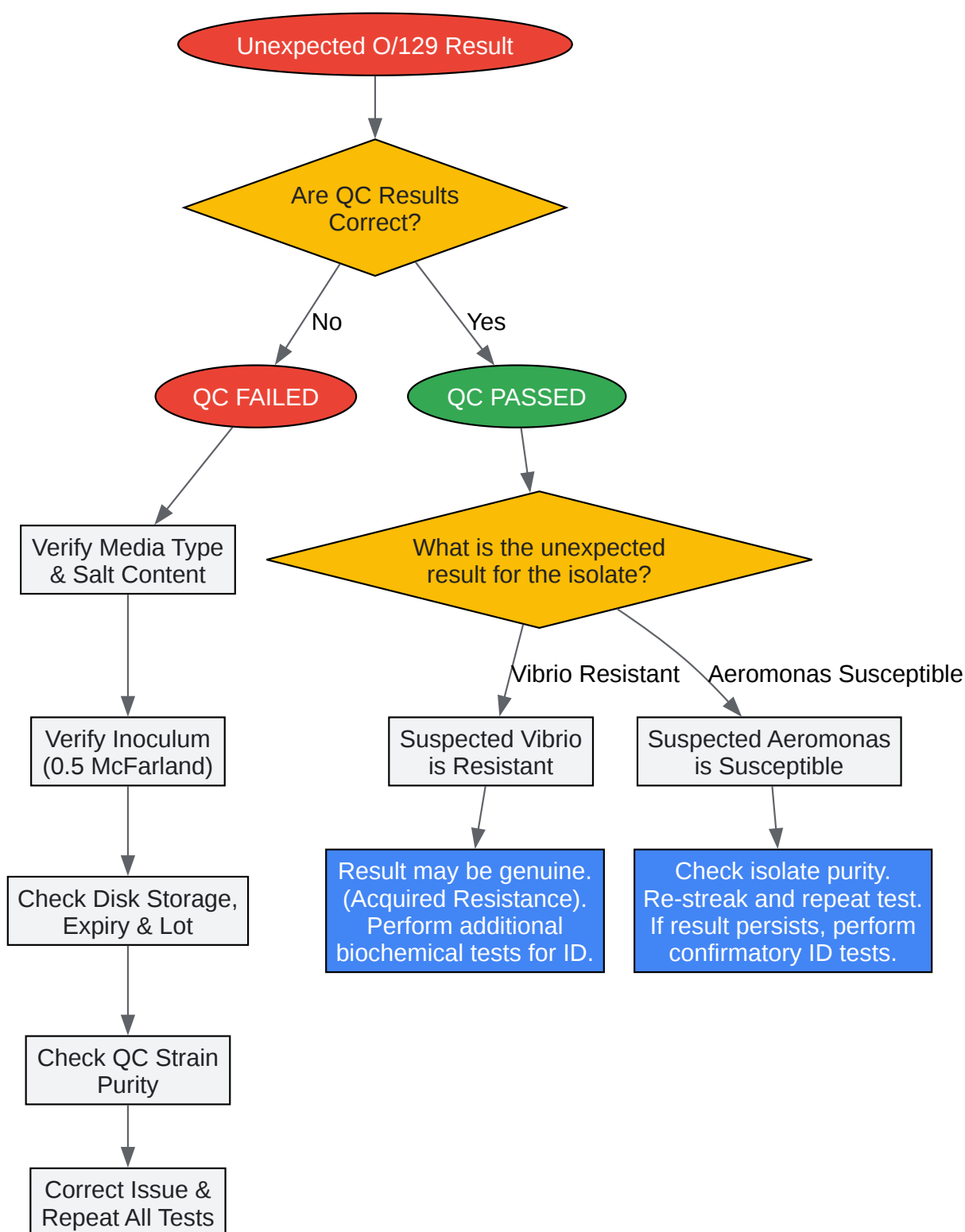
Experimental Workflow



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Caption: Workflow for O/129 Susceptibility Testing.

Troubleshooting Logic for Unexpected Results



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